Sincalide, also known as cholecystokinin octapeptide (CCK-8), is a synthetic analog of the gut hormone cholecystokinin (CCK). CCK plays a vital role in digestion by stimulating the release of digestive enzymes from the pancreas and gallbladder contraction []. Due to its ability to stimulate gallbladder contraction, Sincalide has become a valuable tool in scientific research for studying gallbladder function.
One of the primary applications of Sincalide in research is for a diagnostic imaging technique called Sincalide cholescintigraphy, also known as hepatobiliary iminodiacetic acid (HIDA) scan with Sincalide stimulation []. During this procedure, a radioactive tracer is injected into the bloodstream, followed by an injection of Sincalide. The radioactive tracer is taken up by the liver and excreted into the bile. Sincalide then stimulates the gallbladder to contract, forcing the radioactive bile into the small intestine. By monitoring the movement of the radioactive tracer through the liver, gallbladder, and intestines with a special camera, doctors can assess gallbladder function.
HIDA scans with Sincalide are helpful in diagnosing various gallbladder conditions, including:
Beyond diagnostics, Sincalide is also used in scientific research to investigate the mechanisms of gallbladder function and dysfunction. Researchers can use Sincalide to:
Sincalide is a synthetic octapeptide that corresponds to the C-terminal segment of the naturally occurring hormone cholecystokinin. It is primarily used as a diagnostic agent to stimulate gallbladder contraction and enhance pancreatic secretion during various medical tests. The chemical structure of sincalide is represented as L-α-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophyl-L-methionyl-L-α-aspartyl-L-phenylalaninamide, with a molecular formula of C₄₉H₆₂N₁₀O₁₆S₃ and a molar mass of 1143.27 g/mol .
When administered intravenously, sincalide induces rapid contraction of the gallbladder, leading to bile evacuation similar to the physiological response elicited by endogenous cholecystokinin. This contraction typically reaches its maximum within 5 to 15 minutes post-administration .
Sincalide functions primarily through its action on specific receptors in the body. Upon intravenous injection, it acts as an agonist for:
The mechanism of action involves binding to these receptors, leading to increased intracellular signaling pathways that promote gallbladder contraction and pancreatic secretion of bicarbonate and enzymes .
Sincalide exhibits several biological activities:
Adverse effects can include abdominal discomfort and nausea, particularly following rapid infusion .
Sincalide is synthesized through peptide synthesis techniques, which involve the stepwise addition of amino acids to form the desired peptide chain. The process typically includes:
Sincalide has several clinical applications:
These applications are essential for diagnosing disorders related to the gallbladder and pancreas.
Sincalide has been studied for its interactions with other substances:
Several compounds share similarities with sincalide, particularly in their physiological roles or mechanisms of action:
| Compound | Structure/Type | Unique Features |
|---|---|---|
| Cholecystokinin | Natural hormone | Endogenous; stimulates gallbladder and pancreas |
| Caerulein | Natural peptide | Derived from frog skin; similar effects on digestion |
| Gastrin | Hormone | Primarily stimulates gastric acid secretion |
| Liraglutide | Glucagon-like peptide | Used in diabetes management; affects insulin secretion |
Sincalide's uniqueness lies in its synthetic origin as a specific C-terminal fragment of cholecystokinin, providing targeted action without some side effects associated with full-length hormones like cholecystokinin or gastrin .
The thermal degradation behavior of Sincalide has been comprehensively investigated using both isothermal and nonisothermal analytical approaches. Studies conducted under controlled conditions at pH 12 and ionic strength 0.01 M revealed that Sincalide degradation follows first-order kinetics throughout the temperature range of 40°C to 82°C [5] [6]. The degradation process obeys the Arrhenius equation, indicating a consistent degradation mechanism across the experimental temperature range [5] [6].
Isothermal decomposition investigations demonstrated that the peptide maintains remarkable thermal stability, with degradation studies performed at temperatures ranging from 40°C to 70°C [5] [6]. Nonisothermal stability assessments employed linear increasing temperature programs at heating rates of 0.25°K and 0.5°K per hour, extending the temperature interval from 40°C to 82°C [5] [6]. The activation energy and shelf-life values derived from nonisothermal approaches showed excellent agreement with those obtained through isothermal methodologies [5] [6].
Thermal Stability Parameters:
| Parameter | Value/Finding | Reference |
|---|---|---|
| Chemical stability (room temperature) | Stable for 8+ days with minimal degradation | [7] [8] [9] [10] [11] |
| Chemical stability (refrigerated 2-8°C) | Stable for 8+ days with minimal degradation | [7] [8] [9] [10] [11] |
| Lyophilized stability (room temperature) | Stable for 3 weeks | [2] [12] [13] [14] [15] |
| Degradation kinetics order | First-order kinetics | [5] [6] |
| Temperature range studied | 40-82°C | [5] [6] |
| pH for thermal studies | pH 12 | [5] [6] |
| Ionic strength | 0.01 M | [5] [6] |
| Degradation follows Arrhenius equation | Yes | [5] [6] |
The thermal degradation kinetics studies revealed that little to no chemical degradation occurs over extended periods under both room temperature and refrigerated storage conditions [7] [8] [9] [10] [11]. High-performance liquid chromatography analysis demonstrated a trend toward cyclic fluctuation in concentration, though the overall degradation remained minimal throughout eight-day observation periods [7] [8] [9] [10] [11].
Sincalide exhibits complex pH-dependent solubility characteristics influenced by its multiple ionizable functional groups and the presence of a sulfated tyrosine residue. The compound demonstrates variable solubility across different pH conditions and solvent systems, with aqueous solubility being particularly sensitive to solution pH and ionic composition [16] [17] [18].
Solubility Profile:
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Water (10°C) | 1 g/L | [16] [17] [18] |
| Water (room temperature) | 30 mg/mL | [19] |
| Sterile water (recommended reconstitution) | 100 μg/mL - 1 mg/mL | [2] [12] [13] [14] [15] |
| 0.05 M Ammonium hydroxide | 1 mg/mL (clear, colorless) | [16] [17] [18] |
| DMSO | 50.0 mg/mL | [20] |
| DMF | 50.0 mg/mL | [20] |
The solubility data reveals significant enhancement in alkaline conditions, with ammonium hydroxide solutions providing clear, colorless solutions at 1 mg/mL concentrations [16] [17] [18]. The predicted pKa value of -4.17±0.18 indicates the presence of strongly acidic groups, primarily attributed to the sulfated tyrosine residue and carboxyl-containing aspartic acid residues [16] [17]. Commercial formulations maintain pH within the range of 6.0-7.5 for injection preparations, optimizing both stability and biocompatibility [21] [22] [23].
The pH-dependent behavior is further complicated by the multiple ionizable groups present in the molecular structure, including the amino-terminal amino group, carboxyl-terminal amide, aspartic acid carboxyl groups, and the critical sulfated tyrosine moiety [1] [2] [3] [24]. This complex ionization pattern results in pH-dependent conformational changes that directly influence solubility characteristics and biological activity [24] [25].
Sincalide exhibits pronounced hydrophilic characteristics, as evidenced by its calculated XLogP3 value of -2.6, indicating strong preference for aqueous phases over lipophilic environments [26] [27]. This negative partition coefficient reflects the molecule's extensive hydrogen bonding capability and high polarity resulting from multiple charged groups and heteroatoms distributed throughout the octapeptide structure [28] [26] [27].
Lipophilicity Parameters:
| Parameter | Value | Reference |
|---|---|---|
| XLogP3 (calculated) | -2.6 | [26] [27] |
| Topological Polar Surface Area | 486 Ų | [26] [27] |
| Hydrogen Bond Donor Count | 13 | [26] [27] |
| Hydrogen Bond Acceptor Count | 19 | [26] [27] |
| Rotatable Bond Count | 33 | [26] [27] |
| Formal Charge | 0 | [26] [27] |
| Complexity Index | 2180 | [26] [27] |
| Lipophilicity Character | Hydrophilic (negative LogP) | [28] [26] [27] |
The substantial topological polar surface area of 486 Ų significantly exceeds typical values for drug-like molecules, reflecting the extensive polar character imparted by the sulfated tyrosine, aspartic acid residues, and peptide backbone [26] [27]. The molecule contains 13 hydrogen bond donors and 19 hydrogen bond acceptors, creating an extensive hydrogen bonding network that strongly favors aqueous solvation over lipophilic partitioning [26] [27].
The high rotatable bond count of 33 indicates considerable conformational flexibility, while the complexity index of 2180 reflects the intricate three-dimensional architecture of this bioactive octapeptide [26] [27]. These physicochemical parameters collectively determine the compound's hydrophilic nature and influence its pharmaceutical behavior, including dissolution characteristics, membrane permeability, and distribution properties [28] [29].
Sincalide is typically prepared and supplied as a lyophilized powder or cake, resulting in an amorphous solid state rather than crystalline polymorphic forms [2] [30] [3] [22]. The lyophilization process disrupts potential crystalline lattice formation, producing a freeze-dried material with characteristic white to off-white appearance and fine particle morphology [2] [30] [3] [12].
Physical Form Characteristics:
| Aspect | Description | Reference |
|---|---|---|
| Physical Form | Lyophilized powder/cake | [2] [30] [3] [22] |
| Crystalline State | Amorphous (freeze-dried) | [2] [22] [23] |
| Polymorphic Forms | No reported polymorphs | No literature reports found |
| Manufacturing Process | Synthetic octapeptide, lyophilized | [1] [4] [23] |
| Particle Morphology | Fine powder, white to off-white | [2] [30] [3] [12] |
| Stability of Solid Form | Stable when stored dry and cold | [2] [12] [23] [14] |
| Hygroscopicity | Should be stored desiccated | [2] [12] [23] |
The absence of reported polymorphic forms in the scientific literature suggests that Sincalide does not readily adopt multiple crystalline arrangements under standard pharmaceutical processing conditions. This characteristic may be attributed to the complex three-dimensional structure of the octapeptide, which presents conformational challenges for ordered crystalline packing [31] [32] [33]. The lyophilized formulation approach circumvents potential polymorphism issues while ensuring pharmaceutical stability and bioactivity preservation [2] [22] [23].
The amorphous nature of lyophilized Sincalide necessitates careful storage under desiccated conditions to prevent moisture-induced degradation or recrystallization events [2] [12] [23]. Commercial preparations emphasize the importance of maintaining low humidity environments and sub-zero storage temperatures to preserve the integrity of the amorphous solid state [2] [12] [23] [14].
Sincalide exhibits complex surface charge characteristics resulting from multiple ionizable functional groups distributed throughout its octapeptide structure. The molecular architecture incorporates both positively and negatively ionizable moieties, creating a pH-dependent charge distribution that significantly influences its physicochemical behavior and biological interactions [1] [2] [3] [24].
Surface Charge Properties:
| Property | Characteristic | Reference |
|---|---|---|
| Isoelectric Point (pI) | Complex - multiple ionizable groups | [24] [25] |
| Net Charge at Physiological pH | Negative (due to sulfated tyrosine and carboxyl groups) | [1] [2] [3] |
| Sulfated Tyrosine Presence | Essential for biological activity | [1] [2] [4] [3] |
| Ionizable Groups | N-terminus, C-terminus, Asp residues, sulfated Tyr | [1] [2] [3] [24] |
| pH Stability Range (formulation) | pH 6.0-7.5 for injection formulations | [21] [22] [23] |
| Surface Activity | Peptide with surface-active properties | [34] [35] |
| Electrostatic Properties | Highly polar due to charged groups | [36] [37] [26] [27] |
The surface charge distribution is dominated by the sulfated tyrosine residue, which imparts a permanent negative charge that is essential for cholecystokinin receptor binding and biological activity [1] [2] [4] [3]. Additional ionizable groups include the amino-terminal amino group, two aspartic acid carboxyl groups, and the carboxyl-terminal amide functionality [1] [2] [3] [24]. This constellation of charged moieties creates a complex electrostatic environment that varies significantly with solution pH [24] [25].
At physiological pH values, Sincalide carries a net negative charge due to the deprotonation of carboxyl groups and the sulfated tyrosine residue [1] [2] [3]. The isoelectric point cannot be precisely defined due to the overlapping pKa values of multiple ionizable groups, resulting in a broad pH range where the net charge approaches neutrality [24] [25]. This characteristic charge distribution influences surface interactions, aggregation behavior, and pharmaceutical stability under various formulation conditions [36] [37] [34] [35].